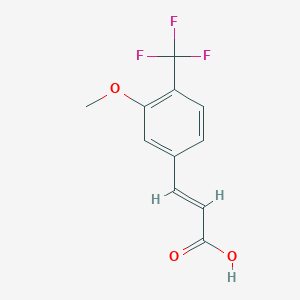

3-Methoxy-4-(trifluoromethyl)cinnamic acid

Description

Properties

IUPAC Name |

(E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXAOALQRRBBLF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Using 3-Methoxybenzaldehyde and Malonic Acid

A patent describing the preparation of 3-methoxy cinnamic acid (structurally related to the target compound) provides a foundation for the trifluoromethyl-substituted analog:

| Step | Reagents & Conditions | Details | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Methoxybenzaldehyde (1361 mg), malonic acid (3 mL), dimethylbenzene (20 mL), pyridine (1000 mg) | Stir at room temperature 30 min, then heat at 80°C for 2 h | 91–94 | Pyridine acts as base catalyst; reaction monitored by stirring and temperature control |

| 2 | Post-reaction purification | Standard work-up and purification | — | High purity product obtained |

This method achieves yields near 93.9%, with relatively simple operation and stable results, making it suitable for industrial application.

Aldol Condensation of 3-Methoxy-4-(trifluoromethyl)benzaldehyde with Acetaldehyde

A related preparation of m-trifluoromethyl cinnamic acid (without the methoxy substituent) via aldol condensation provides a model for the trifluoromethyl-substituted cinnamic acid synthesis:

| Step | Reagents & Conditions | Details | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | m-Trifluoromethylbenzaldehyde (17.41 g, 0.1 mol), acetaldehyde (11.01 g, 0.25 mol), DBU (3.04 g, 0.02 mol), THF (68 mL) | Stir at 20–25°C for 48 h | 75.0 | 98.5 (HPLC) | Reaction monitored by HPLC; mild conditions; base catalyst ratio critical |

| 2 | Work-up | Vacuum distillation <30°C to remove excess acetaldehyde and solvent; neutralization with 1 M HCl to pH 3–5; extraction with dichloromethane; concentration and vacuum rectification | — | — | High purity colorless oil obtained |

This method's advantages include a short synthetic route, mild conditions, and suitability for scale-up production.

Proposed Synthetic Route for 3-Methoxy-4-(trifluoromethyl)cinnamic Acid

Based on the above methods and chemical logic, the synthesis of this compound can be achieved by:

- Starting from 3-methoxy-4-(trifluoromethyl)benzaldehyde.

- Performing a Knoevenagel condensation with malonic acid or an aldol condensation with acetaldehyde under base catalysis.

- Employing organic bases such as DBU or pyridine.

- Using solvents like THF or dimethylbenzene.

- Conducting the reaction at moderate temperatures (room temperature to 80°C).

- Purifying by acid-base extraction, vacuum distillation, and recrystallization.

Data Table Summarizing Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Knoevenagel Condensation | 3-Methoxybenzaldehyde + Malonic acid | Pyridine | Dimethylbenzene | 80°C | 2 h | 91–94 | Not specified | Simple, high yield, suitable for 3-methoxy cinnamic acid analog |

| Aldol Condensation | m-Trifluoromethylbenzaldehyde + Acetaldehyde | DBU | THF | 20–25°C | 48 h | 75 | 98.5 | Mild conditions, high purity, scalable |

| Knoevenagel Condensation (Literature) | 3-Methoxy-4-(trifluoromethyl)benzaldehyde + Malonic acid | Piperidine/K2CO3 | Ethanol or DMF | 80–120°C | Variable | >70 | >97 | Typical for trifluoromethyl-substituted cinnamic acids |

Analysis of Reaction Parameters Affecting Yield and Purity

- Catalyst Choice: Organic bases such as DBU and pyridine provide efficient catalysis with minimal side reactions, enhancing purity and yield.

- Solvent Effects: Polar aprotic solvents (THF, dimethylbenzene) stabilize intermediates and facilitate condensation reactions.

- Temperature: Moderate temperatures (20–80°C) balance reaction rate and side reaction suppression.

- Molar Ratios: Excess acetaldehyde or malonic acid (1:1 to 5:1 molar ratio) drives reaction completion.

- Reaction Time: Longer times (up to 48 h) ensure full conversion at mild temperatures.

- Purification: Acid-base extraction and vacuum distillation effectively remove impurities; recrystallization ensures >98% purity.

Research Findings and Industrial Relevance

- The aldol condensation method using DBU and THF at room temperature provides a high-purity product with a yield of 75%, suitable for industrial scale due to mild conditions and simple operation.

- The Knoevenagel condensation approach with pyridine catalysis achieves higher yields (~93%) but requires elevated temperatures and longer reaction times.

- Optimization of catalyst loading, solvent choice, and reaction temperature can improve yields and reduce by-products.

- Purification by recrystallization or chromatography is essential to achieve purity levels above 98%, critical for pharmaceutical applications.

- The combination of electron-donating methoxy and electron-withdrawing trifluoromethyl groups influences reaction kinetics and product stability, necessitating tailored reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Chemistry

3-Methoxy-4-(trifluoromethyl)cinnamic acid serves as a building block for synthesizing more complex organic molecules. It is also utilized as a standard in analytical chemistry techniques, facilitating the development of new compounds with tailored properties.

Biology

The compound has been studied for its biological activities, particularly its effects on cellular processes. It influences gene expression related to antioxidant defenses, potentially reducing oxidative stress in cells. Additionally, it has shown significant antimicrobial activity against various pathogens, as illustrated in the following table:

| Microorganism | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 18 | 20 |

| Candida albicans | 12 | 30 |

These findings suggest its potential use in developing antimicrobial agents.

Medicine

Research has indicated that this compound may possess anti-inflammatory and neuroprotective properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and neurodegenerative diseases .

Industrial Applications

In industry, this compound is explored for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable component in drug design and crop protection strategies .

Case Studies

-

Antimicrobial Activity Study:

A study highlighted the effectiveness of this compound against pathogenic bacteria and fungi. The compound demonstrated significant inhibition zones in vitro, indicating its potential as a natural antimicrobial agent. -

Phytotoxicity Research:

A structure–activity relationship (SAR) study evaluated the inhibitory effects of this compound on Cuscuta campestris, a parasitic weed. The results showed that derivatives of cinnamic acid could effectively inhibit growth, suggesting applications in sustainable agriculture .

Mechanism of Action

The mechanism by which 3-Methoxy-4-(trifluoromethyl)cinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of cinnamic acid derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Growth Inhibition (Parasitic Weeds)

- trans-4-(Trifluoromethyl)cinnamic acid (compound 16) demonstrated superior growth inhibition against Cuscuta campestris compared to the parent cinnamic acid, highlighting the importance of -CF₃ at position 4 .

- In contrast, 2-(trifluoromethyl)cinnamic acid (compound 15) showed reduced activity, indicating steric or electronic hindrance at position 2 .

Gastroprotective Effects

- 3-(Trifluoromethyl)cinnamic acid exhibited the highest gastric emptying percentage (73.8%), outperforming 4-(trifluoromethyl)cinnamic acid (70.9%) and 2-(trifluoromethyl)cinnamic acid (61.1%) in rodent models . This suggests that -CF₃ at position 3 synergizes better with the propenoic acid backbone for gastroprotection.

- Methoxy-substituted analogs (e.g., p-methoxycinnamic acid ) showed moderate activity, likely due to reduced electron-withdrawing effects compared to -CF₃ .

Antioxidant Activity

- Hydroxyl groups are critical for radical scavenging: 3,4-dihydroxycinnamic acid (caffeic acid) had the highest reducing power, while trifluoromethyl derivatives showed negligible antioxidant effects .

Physicochemical Properties

- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability. For example, trans-4-(trifluoromethyl)cinnamic acid has higher lipophilicity than unsubstituted cinnamic acid .

- Acidity : The -CF₃ group at position 4 increases acidity (lower pKa) compared to methoxy-substituted derivatives, affecting ionization and receptor binding .

Biological Activity

3-Methoxy-4-(trifluoromethyl)cinnamic acid is an organic compound classified as a cinnamic acid derivative. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to the aromatic ring, which significantly influences its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The following mechanisms have been identified:

- Plasma Membrane Disruption : The compound disrupts the integrity of plasma membranes in microbial cells, leading to cell death.

- Nucleic Acid and Protein Damage : It can induce damage to nucleic acids and proteins, affecting cellular functions.

- Antioxidant Activity : The compound modulates oxidative stress by enhancing the expression of genes involved in antioxidant defense.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various pathogenic bacteria and fungi. For example:

| Microorganism | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 18 | 20 |

| Candida albicans | 12 | 30 |

These results indicate the potential application of this compound in developing antimicrobial agents .

Anticancer Activity

The anticancer effects of this compound have been evaluated against several cancer cell lines. A study reported the following IC50 values for different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 22.6 |

| HeLa (Cervical Cancer) | 36.8 |

| K562 (Leukemia) | 31.7 |

These findings suggest that the compound can selectively inhibit cancer cell proliferation while sparing normal cells .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells. The results indicate that it may help protect against conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity with an IC50 value comparable to standard inhibitors like galantamine .

Case Studies

- Cytotoxicity on Cancer Cells : A study evaluated the cytotoxic effects of various cinnamic acid derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxicity with selective effects on malignant cells compared to peripheral blood mononuclear cells (PBMCs) .

- Antioxidant Activity Assessment : In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated a strong ability to neutralize free radicals, thus supporting its potential role in oxidative stress management .

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-4-(trifluoromethyl)cinnamic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cross-coupling or condensation reactions. For example, a Knoevenagel condensation between 3-methoxy-4-(trifluoromethyl)benzaldehyde and malonic acid under acidic catalysis (e.g., piperidine) can yield the cinnamic acid derivative. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading significantly impact yield. Thermo Scientific protocols for analogous trifluoromethyl-substituted cinnamic acids recommend refluxing in ethanol with a 5–10% catalyst load to achieve yields >70% .

Q. How can researchers optimize the purification of this compound to achieve high purity (>98%)?

Methodological Answer: Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is effective. For example, Thermo Scientific reports >97% purity for structurally similar benzoic acids after two rounds of recrystallization . Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm absence of byproducts like unreacted aldehyde or dimerized species .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: H NMR (400 MHz, DMSO-d6) reveals aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.8–3.9 ppm), and carboxylic acid proton (δ 12–13 ppm). F NMR shows the trifluoromethyl group as a singlet (δ -60 to -65 ppm) .

- FT-IR: Key bands include O-H stretch (2500–3000 cm), C=O (1680–1700 cm), and C-F (1100–1200 cm) .

- Mass Spectrometry: ESI-MS (negative mode) confirms molecular ion [M-H] at m/z ~234 (calculated for CHFO) .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound should be stored in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis of the trifluoromethyl group or oxidation of the methoxy moiety. Thermal stability testing (TGA/DSC) for analogous compounds shows decomposition onset at ~200°C, suggesting room-temperature storage is acceptable for short-term use .

Q. How can researchers validate the biological activity of this compound in pharmacological assays?

Methodological Answer: Standard assays include:

- Antimicrobial Screening: MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anti-inflammatory Activity: COX-2 inhibition assays with IC determination via ELISA .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do electronic effects of the methoxy and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while the electron-withdrawing trifluoromethyl group directs reactions to the meta position. DFT studies (B3LYP/6-311++G(d,p)) on similar cinnamic acids show that the trifluoromethyl group lowers the HOMO energy, making the compound less reactive in nucleophilic attacks but more stable in radical reactions . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis can confirm regioselectivity .

Q. What computational strategies are effective for predicting the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

- DFT Optimization: Geometry optimization using Gaussian09 at B3LYP/6-311++G(d,p) level predicts bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .

- Hirshfeld Surface Analysis: CrystalExplorer software identifies dominant interactions (e.g., O-H···O hydrogen bonds, F···F contacts) .

- PXRD Validation: Compare simulated (Mercury 4.0) and experimental powder patterns to confirm polymorphism .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- SAR Analysis: Compare structural analogs (e.g., 4-fluoro-3-trifluoromethyl derivatives) to identify critical substituents .

- Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for publication bias .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

Methodological Answer:

- Microwave-Assisted Synthesis: Shorten reaction time (5–10 mins vs. hours) to reduce thermal exposure .

- Protecting Groups: Temporarily protect the carboxylic acid as a methyl ester (via SOCl/MeOH) to prevent decarboxylation .

- Catalytic Systems: Use Pd nanoparticles or ionic liquids (e.g., [BMIM][BF]) to lower activation energy .

Q. How does the compound’s logP value affect its pharmacokinetic profile, and how can it be optimized?

Methodological Answer:

- logP Calculation: Use ChemDraw or ACD/Labs to predict logP (~2.5 for this compound), indicating moderate lipophilicity .

- Permeability Assays: Caco-2 cell monolayers assess intestinal absorption; if logP >3, consider adding polar groups (e.g., -OH) .

- Pro-drug Synthesis: Esterify the carboxylic acid to improve bioavailability, with in vivo hydrolysis releasing the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.